2-bromo-N-[1-(furan-2-yl)ethyl]aniline
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Overview
Description
2-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound that features a bromine atom, a furan ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline typically involves the bromination of aniline derivatives followed by coupling with furan-2-yl ethyl intermediates. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with furan-2-yl ethylamine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and aniline moiety can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[1-(furan-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with various molecular targets. The bromine atom and furan ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromoaniline: Lacks the furan ring, making it less versatile in certain reactions.
N-(furan-2-yl)ethylamine: Does not contain the bromine atom, limiting its reactivity in substitution reactions.
2-bromo-1-(furan-2-yl)ethanone: Contains a carbonyl group instead of an aniline moiety, leading to different reactivity and applications.
Uniqueness
2-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the presence of both a bromine atom and a furan ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-bromo-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
RSCUBWVJFUQFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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